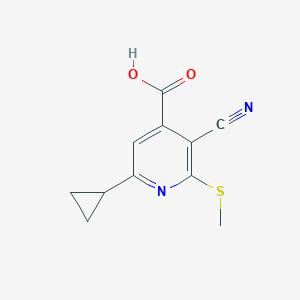

3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid

Description

Historical Context of Pyridine-4-carboxylic Acid Derivatives

Pyridine-4-carboxylic acid derivatives, such as isonicotinic acid (pyridine-4-carboxylic acid), have long been foundational in heterocyclic chemistry due to their structural versatility and biological relevance. First synthesized via ammoxidation of 4-picoline followed by hydrolysis, these compounds gained prominence as precursors for pharmaceuticals like isoniazid, an antitubercular agent. The introduction of functional groups at the pyridine ring’s 2-, 3-, and 6-positions has enabled tailored physicochemical properties, driving innovations in agrochemicals and materials science.

The structural motif of pyridine-4-carboxylic acid—a carboxyl group at the 4-position—serves as a scaffold for diverse substitutions. For instance, the addition of electron-withdrawing groups (e.g., cyano) and sterically demanding substituents (e.g., cyclopropyl) enhances stability and modulates electronic profiles, critical for bioactivity.

Evolution of Research on Substituted Pyridine Compounds

Early research focused on simple substitutions, but advancements in multicomponent reactions (MCRs) and transition-metal catalysis have enabled complex functionalization. A landmark development was the three-component synthesis of pyridin-4-ols using alkoxyallenes, nitriles, and carboxylic acids, which allowed rapid assembly of polysubstituted pyridines. This method’s flexibility is exemplified by the incorporation of fluoroalkyl and aryl groups, expanding access to pharmacologically relevant analogs.

The Combes-type reaction further diversified pyridine-4-carboxylic acid derivatives by enabling fused-ring systems, crucial for materials science. Modern techniques, such as palladium-catalyzed cross-couplings, have facilitated the introduction of sulfonyl, phosphoryl, and cyano groups at specific positions, as seen in 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid.

Table 1: Key Synthetic Methods for Substituted Pyridine-4-carboxylic Acids

Current Research Significance and Trends

The compound this compound exemplifies contemporary trends in pyridine derivative research:

- Multifunctional Substitutions : The cyano (-CN), cyclopropyl, and methylsulfanyl (-SMe) groups confer distinct electronic and steric properties. The cyano group enhances electrophilicity, facilitating nucleophilic additions, while the cyclopropyl moiety imposes conformational constraints, potentially improving target selectivity.

- Pharmaceutical Applications : Derivatives with sulfonyl and phosphoryl groups exhibit anti-inflammatory and antiviral activities, aligning with the compound’s potential as a bioactive scaffold.

- Market Growth : The global pyridine derivatives market, valued at USD 1.27 billion in 2024, underscores industrial demand for specialized compounds in agrochemicals and drug development.

Table 2: Functional Groups and Their Roles in the Target Compound

| Group | Role | Impact on Properties |

|---|---|---|

| Cyano (-CN) | Electron-withdrawing, stabilizes charge | Enhances reactivity at C-4 |

| Cyclopropyl | Steric bulk, ring strain | Modulates binding affinity |

| Methylsulfanyl | Lipophilic, hydrogen-bond acceptor | Improves membrane permeability |

Theoretical Framework for Studying Substituted Pyridine Derivatives

The electronic and steric effects of substituents are analyzed through computational models and spectroscopic techniques. Density functional theory (DFT) calculations predict the influence of the cyano group on the pyridine ring’s electron density, which polarizes the C-4 carboxyl group, enhancing its acidity. Frontier molecular orbital (FMO) analysis further elucidates reactivity patterns, such as nucleophilic attack at electron-deficient positions.

Steric maps generated via X-ray crystallography reveal how the cyclopropyl group’s non-planar structure hinders rotational freedom, potentially favoring specific conformations in biological interactions. Additionally, the methylsulfanyl group’s hyperconjugative effects stabilize adjacent positive charges, a feature exploited in catalyst design.

Structure

3D Structure

Propriétés

IUPAC Name |

3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-16-10-8(5-12)7(11(14)15)4-9(13-10)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFRSQOPUQMYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC(=N1)C2CC2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878466-06-9 | |

| Record name | 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Methylsulfanyl Group Addition: The methylsulfanyl group can be introduced through thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry

3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules and as a precursor for various chemical transformations.

Biological Studies

This compound is being investigated for its role as a biochemical probe or inhibitor in enzymatic studies. Its structural features allow it to interact with specific molecular targets, potentially modulating enzyme activities.

Medicinal Chemistry

Research has indicated that this compound may possess therapeutic properties, particularly:

- Anti-inflammatory Activity : Preliminary studies suggest it could inhibit inflammatory pathways.

- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with some promising results indicating cytotoxic effects against specific cancer types.

Enzyme Inhibition Studies

Research on similar pyridine derivatives has demonstrated their ability to inhibit key enzymes such as acetylcholinesterase and carbonic anhydrases. The inhibitory constants (K_i) for these enzymes typically range from nanomolar to micromolar concentrations, indicating that this compound may exhibit similar enzyme inhibition capabilities.

Structural Activity Relationship (SAR) Analysis

A study focused on SAR has shown that modifications to the cyano and methylsulfanyl groups can significantly impact biological activity. This suggests that optimizing these substituents could enhance the compound's therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methylsulfanyl group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile tool in research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare the target compound with key pyridine and pyrimidine derivatives from the provided evidence, focusing on structural features, molecular properties, and substituent effects.

Table 1: Structural and Molecular Comparison of Pyridine/Pyrimidine Carboxylic Acid Derivatives

Key Structural and Functional Comparisons:

Pyridine vs. Pyrimidine Core: The target compound and 4-(trifluoromethyl)-3-pyridinecarboxylic acid share a pyridine backbone, whereas 2-chloro-6-methylpyrimidine-4-carboxylic acid () is a pyrimidine derivative.

Substituent Effects :

- Electron-Withdrawing Groups :

- The cyano group (target) and trifluoromethyl group () are strong electron-withdrawing substituents. The cyano group may increase the acidity of the carboxylic acid (pKa reduction) and enhance dipole interactions in biological systems.

- The chloro group () also withdraws electrons but is less polarizable than cyano or trifluoromethyl groups . Steric and Lipophilic Effects:

- The cyclopropyl group (target, ) introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce solubility in aqueous media. In contrast, the methyl group () offers minimal steric hindrance.

- Sulfur-Containing Groups :

- The methylsulfanyl group (target) contributes to lipophilicity and may influence metabolic stability via sulfur oxidation pathways. This contrasts with the hydroxy group (), which increases polarity and hydrogen-bonding capacity .

Heterocyclic Modifications :

- Pyrazolo[3,4-b]pyridine derivatives () incorporate fused pyrazole and pyridine rings, enhancing π-π stacking interactions in biological targets compared to simpler pyridines. The 4-fluorophenyl and thiophenyl substituents () further modulate electronic properties and bioavailability .

Research Findings and Implications

Solubility and Bioavailability :

- The methylsulfanyl and cyclopropyl groups in the target compound likely reduce aqueous solubility compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid (), which has a polar chloro substituent. However, these groups may enhance lipid bilayer penetration, a critical factor in drug design .

Toxicological Considerations: While 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone () lacks thorough toxicological data, sulfur-containing compounds like the target may pose unique metabolic challenges, such as sulfoxide formation, which requires further study .

Applications in Drug Discovery: The fluorophenyl and thiophenyl groups in pyrazolo-pyridine derivatives () are common in kinase inhibitors, suggesting that the target compound’s cyano and cyclopropyl groups could be tailored for similar therapeutic targets with optimized steric and electronic profiles .

Activité Biologique

3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid is a pyridine derivative notable for its potential biological activities. This compound, with the molecular formula C11H10N2O2S, has been synthesized and evaluated for various pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential.

Structural Characteristics

The structural formula of this compound is represented as follows:

- Molecular Formula : C11H10N2O2S

- SMILES : CSC1=C(C(=CC(=N1)C2CC2)C(=O)O)C#N

- InChI : InChI=1S/C11H10N2O2S/c1-16-10-8(5-12)7(11(14)15)4-9(13-10)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15)

Enzyme Inhibition

Research on similar pyridine-based compounds has shown their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). The inhibitory constants (K_i) for these enzymes typically range from nanomolar to micromolar concentrations, suggesting that the biological activity of 3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine may also include enzyme inhibition .

Synthesis and Evaluation

A study focusing on the synthesis of novel pyridine compounds assessed their biological activities against free radicals and enzyme inhibition. The synthesized derivatives showed promising results with high activity against DPPH free radicals and notable inhibition of AChE . Although 3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine was not directly tested in this study, its structural similarity suggests potential for similar activities.

Cytotoxicity Assays

In vitro assays conducted on related pyridine derivatives indicated significant antiproliferative effects against human cancer cell lines. For example, compounds exhibiting IC50 values in the low nanomolar range were identified as effective anticancer agents. This positions 3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine as a candidate for further exploration in anticancer drug development .

Data Summary Table

| Activity Type | Assessed Compound | IC50 Values | Notes |

|---|---|---|---|

| Cytotoxicity | Pyridine derivatives | < 1 nM | Effective against A549 and A2780 cells |

| Enzyme Inhibition | Pyridine derivatives | K_i range: 3.07 - 87.26 nM | Inhibits AChE and hCA isoforms |

| Antioxidant Activity | Related pyridine compounds | High activity at 25 μg/mL | Effective against DPPH free radicals |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.